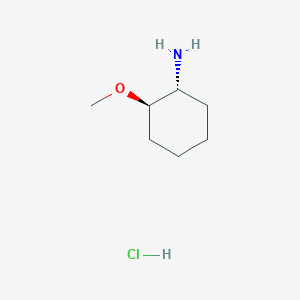

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

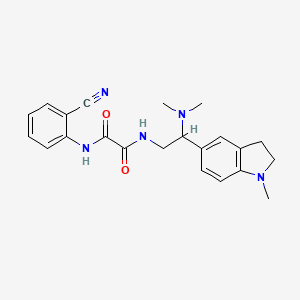

The compound "1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride" is a derivative of the 1H-pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. These compounds have been studied for their potential in treating neurogenic pain and various neuropathic pain models due to their pharmacological properties .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives often involves the condensation of amines with other organic compounds. For instance, a novel and convenient synthesis method using ultrasound-mediated condensation of amine with dehydroacetic acid has been reported, which offers advantages such as simple work-up procedures and higher yields . Additionally, the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been achieved, which showed significant inhibition of amine oxidases .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives has been characterized using various spectroscopic methods. For example, Schiff bases derived from 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one have been synthesized and their molecular geometries determined by single-crystal X-ray studies . Similarly, the crystal structure of other pyrazole derivatives has been confirmed using single-crystal X-ray diffraction studies, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole derivatives includes their ability to form complexes with metals, as seen in the synthesis of Cu(II) complexes with Schiff bases derived from 1H-pyrazole compounds . Additionally, the regiospecific synthesis of pyrazole derivatives has been reported, where the identification of regioisomers was confirmed by single-crystal X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives have been studied through various methods. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound's structure-activity relationship was analyzed using DFT calculations . The antimicrobial properties of certain pyrazole derivatives have also been investigated, with structural proof obtained through spectral and X-ray diffraction studies . Furthermore, the synthesis of pyrazole derivatives via a one-pot, four-component reaction has been described, highlighting the ease of handling and good yields of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride and similar compounds have shown effectiveness as corrosion inhibitors. For instance, certain bipyrazole compounds demonstrate high inhibition efficiencies for the corrosion of pure iron in acidic media, reaching up to 93% efficiency at certain concentrations. These compounds act as mixed-type inhibitors and are adsorbed on the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Antitumor, Antifungal, and Antibacterial Properties

Pyrazole derivatives, including those structurally related to 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride, have been identified with antitumor, antifungal, and antibacterial properties. The bioactivities of these compounds have been confirmed through various spectroscopic and crystallographic studies, indicating their potential in medicinal applications (Titi et al., 2020).

Inhibition of Amine Oxidases

Pyrazole derivatives have shown the ability to inhibit amine oxidases. A novel series of these compounds exhibited potent inhibition of monoamine oxidases, with some derivatives showing low I(50) values, indicating their potential in biochemical applications (Manna et al., 2002).

Impact on Reductive Cyclization Process

Research has revealed that intramolecular hydrogen bonding in pyrazole derivatives affects the reductive cyclization process. This insight is crucial for understanding the reactivity of these compounds and proposing alternative synthesis methods, such as microwave irradiation (Szlachcic et al., 2020).

Synthesis of Schiff Bases and Their Metal Complexes

Some pyrazolone-based Schiff bases derived from compounds like 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride have been synthesized and characterized. These compounds have interesting properties, such as existing in the amine-one tautomeric form in solid state and forming mononuclear octahedral complexes with metals like copper (Jadeja et al., 2004).

Chemosensory Applications

Research on diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine has shown its efficacy as a fluorescent turn-on chemosensor for Al3+ and Zn2+. It exhibits multi-responsive properties, making it suitable for detecting these metal ions in various applications (Gao et al., 2018).

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways to exert their pharmacological effects .

Result of Action

It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRLCPOYSZKHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)